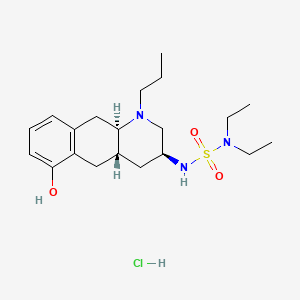

Quinagolide hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von CV205-502 Hydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die genauen Syntheserouten und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsverfahren umfassen in der Regel die großtechnische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

CV205-502 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern und möglicherweise ihre biologische Aktivität verändern.

Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen in reduziertere Formen umwandeln und die Eigenschaften der Verbindung beeinflussen.

Substitution: Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind starke Säuren, Basen und spezifische Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

- Absorption : Quinagolide is rapidly absorbed with about 95% of the dose reaching systemic circulation; however, its absolute bioavailability is low (approximately 4%) due to first-pass metabolism .

- Distribution : The volume of distribution is around 100 liters, indicating extensive tissue distribution .

- Metabolism : It undergoes extensive first-pass metabolism, producing several metabolites, with the N-desethyl analogue being biologically active .

- Elimination : Approximately 95% of quinagolide is excreted as metabolites through urine and feces, with renal elimination accounting for about 50% .

- Half-life : The terminal half-life is about 11.5 hours after a single dose and increases to 17 hours at steady state .

Clinical Efficacy

Quinagolide has been shown to be effective in treating various forms of hyperprolactinemia, including microprolactinomas and idiopathic hyperprolactinemia. Below are summarized findings from clinical studies:

| Study Reference | Type of Study | Patient Population | Treatment | Outcome |

|---|---|---|---|---|

| Di Sarno et al., 2000 | Prospective Controlled Study | Microprolactinoma | Quinagolide vs. Cabergoline | Quinagolide showed significant reduction in prolactin levels (73 ± 7) compared to Cabergoline (129 ± 20) |

| Colao et al., 2000 | Prospective Controlled Study | Prolactinoma | Quinagolide vs. Cabergoline | Reduction >80% in prolactin levels observed in 3 out of 5 patients on Quinagolide |

| Lappohn et al., 1992 | Randomized Controlled Study | Prolactinoma | Quinagolide vs. Bromocriptine | Comparable efficacy with significant reduction in prolactin levels across both treatments |

Case Studies

-

Microprolactinoma Treatment :

- A patient diagnosed with microprolactinoma exhibited elevated prolactin levels (263.7 ± 31.4). After treatment with quinagolide, a significant reduction was noted within weeks, leading to normalization of prolactin levels and resolution of symptoms.

-

Idiopathic Hyperprolactinemia :

- In a cohort study involving patients with idiopathic hyperprolactinemia, quinagolide administration resulted in a marked decrease in symptoms such as galactorrhea and menstrual irregularities within three months.

Adverse Effects

Quinagolide is generally well-tolerated; however, potential side effects may include:

Wirkmechanismus

CV205-502 hydrochloride exerts its effects by selectively binding to dopamine D2 receptors. This binding inhibits the release of prolactin, a hormone involved in lactation and other physiological processes. The compound also down-regulates AKT levels and its phosphorylation, contributing to its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

CV205-502 Hydrochlorid ist aufgrund seiner Selektivität für Dopamin-D2-Rezeptoren und seiner oralen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Cabergolin: Ein weiterer Dopaminagonist, der zur Behandlung von Hyperprolaktinämie eingesetzt wird.

Bromocriptin: Ein Dopaminagonist mit ähnlichen Anwendungen, aber unterschiedlichen Nebenwirkungsprofilen.

Pergolid: Wird zur Behandlung der Parkinson-Krankheit und Hyperprolaktinämie eingesetzt.

CV205-502 Hydrochlorid zeichnet sich durch seine spezifische Rezeptorselektivität und sein günstiges Nebenwirkungsprofil im Vergleich zu diesen ähnlichen Verbindungen aus.

Biologische Aktivität

Quinagolide hydrochloride is a selective dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin hormone. This compound has garnered attention due to its efficacy and safety profile compared to other dopamine agonists such as bromocriptine and cabergoline.

Quinagolide exerts its biological activity by selectively binding to D2 receptors located on lactotroph cells in the anterior pituitary gland. This binding inhibits the secretion of prolactin through a reduction in adenylyl cyclase activity and intracellular cyclic adenosine monophosphate (cAMP) levels. The pharmacological effects include:

- Prolactin Suppression : Quinagolide effectively reduces both basal and stimulated serum prolactin levels, achieving maximum effects within 4 to 6 hours after administration and maintaining these effects for at least 24 hours .

- Pharmacokinetics : The compound is rapidly absorbed with approximately 95% of the dose entering systemic circulation; however, its absolute bioavailability is low (around 4%) due to extensive first-pass metabolism . The terminal half-life ranges from 11.5 hours after a single dose to 17 hours at steady state .

Case Study Overview

A systematic review analyzed the efficacy of quinagolide in treating hyperprolactinemia and prolactinoma, including data from 33 studies with a total of 827 patients. Key findings include:

- Normalization of Prolactin Levels : Quinagolide treatment resulted in normalization of serum prolactin levels in approximately 69% of patients.

- Tumor Reduction : More than 20% of patients experienced a tumor reduction greater than 50% .

- Comparison with Other Treatments : In head-to-head studies, quinagolide demonstrated comparable efficacy to cabergoline and bromocriptine, with some studies indicating a higher tolerability profile .

Pharmacodynamics

The pharmacodynamic properties of quinagolide reveal significant effects on hormone levels and tumor size:

| Parameter | Value |

|---|---|

| Prolactin Normalization Rate | 69% |

| Tumor Reduction (>50%) | 20% |

| Adverse Effects Rate | 13% |

Adverse Effects

While quinagolide is generally well-tolerated, some side effects have been reported:

Eigenschaften

IUPAC Name |

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLKVIJLALMCBQ-MSSRUXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241478 | |

| Record name | Quinagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94424-50-7 | |

| Record name | Quinagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.